Ethyl 2-methyl-4-oxooxane-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-4-oxooxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(11)9(2)6-7(10)4-5-13-9/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSUXZMORGKTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)CCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141033-94-5 | |
| Record name | ethyl 2-methyl-4-oxooxane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 2 Methyl 4 Oxooxane 2 Carboxylate and Analogues
Classical Approaches to Oxooxane Ring Construction
Traditional methods for forming the tetrahydropyranone core have laid the groundwork for more complex syntheses. These approaches often rely on fundamental cyclization reactions, including carbonyl condensations, transformations involving lactone intermediates, and cycloaddition reactions.
Cyclization Reactions Employing Carbonyl Condensations
Carbonyl condensation reactions are a powerful tool for carbon-carbon bond formation and are well-suited for the construction of cyclic systems. Intramolecular condensation of a linear precursor containing two ester groups, known as the Dieckmann condensation, is a classic method for preparing cyclic β-keto esters. wikipedia.orgnumberanalytics.comlibretexts.org This approach is highly effective for forming stable five- and six-membered rings. wikipedia.orgchemistrysteps.com In the context of Ethyl 2-methyl-4-oxooxane-2-carboxylate, a plausible synthetic route would involve the base-mediated intramolecular cyclization of a suitable acyclic ether-diester. The reaction proceeds via the formation of an enolate which then attacks the second ester group, leading to the formation of the six-membered oxooxane ring after acidification. libretexts.org
Another classical strategy involves a sequence of intermolecular and intramolecular reactions. For instance, an Aldol (B89426) reaction between a β-ketoester (like ethyl acetoacetate) and an aldehyde can be followed by a tandem Knoevenagel condensation with a second aldehyde equivalent and an intramolecular Michael addition. acs.orgacs.org This sequence, often promoted by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), can produce highly substituted tetrahydropyran-4-ones with a high degree of diastereoselectivity. acs.org The thermodynamic control of the final Michael cyclization step often leads to the formation of the most stable diastereomer. acs.org
| Reaction Type | Key Features | Application to Oxooxane Synthesis |
| Dieckmann Condensation | Intramolecular Claisen condensation of a diester. | Forms the core cyclic β-keto ester structure of the oxooxane ring from a linear ether-diester precursor. wikipedia.orgnumberanalytics.com |
| Aldol/Knoevenagel/Michael Cascade | A multi-component reaction sequence. | Builds the ring by sequentially adding substituents and then cyclizing via an intramolecular Michael addition. acs.org |
Lactone Formation and Subsequent Transformations
Lactones, or cyclic esters, serve as versatile intermediates that can be transformed into various heterocyclic systems, including oxooxanes. A synthetic strategy can involve the initial formation of a δ-lactone (a six-membered cyclic ester), which is then converted to the target tetrahydropyranone. The Baeyer-Villiger oxidation of a corresponding substituted cyclohexanone, for example, would yield a six-membered lactone. Subsequent chemical manipulation of this lactone could then be employed to introduce the keto functionality at the C4 position.
In a different approach demonstrated in the synthesis of tetrahydropyran-containing natural products, a δ-lactone intermediate is formed via methods like iodolactonization. clockss.org This intermediate can then undergo a series of reactions, including reduction and functional group manipulation, to arrive at the desired substituted tetrahydropyran (B127337). nih.gov For example, the stereoselective reduction of a lactone can yield a cyclic hemiacetal, which can be further elaborated. The synthesis of a tetrahydropyran NK1 receptor antagonist utilized the formation of a thermodynamically favored trans-lactone from an acyclic ester, highlighting the utility of lactone intermediates in establishing key stereochemistry. nih.gov
Hetero-Diels-Alder Reactions in Oxooxane Synthesis
The hetero-Diels-Alder reaction is a powerful and convergent method for the synthesis of six-membered heterocycles. In this [4+2] cycloaddition, a diene reacts with a heterodienophile (e.g., an aldehyde or ketone) to form the tetrahydropyran ring in a single step. This method is particularly effective for constructing tetrahydropyran-4-ones.
The reaction often employs an electron-rich diene, such as a Danishefsky-type diene, and an aldehyde as the dienophile. The cycloaddition can be promoted by Lewis acids, which activate the aldehyde towards nucleophilic attack by the diene. This approach allows for the direct installation of substituents on the resulting oxooxane ring based on the substitution pattern of the starting materials. The hetero-Diels-Alder reaction provides a high degree of regiochemical and stereochemical control, making it a highly valuable tool in the synthesis of complex oxooxane analogues. acs.org
Advanced Synthetic Strategies for Substituted Tetrahydropyranones
Modern synthetic chemistry offers sophisticated methods for the construction of complex molecules with precise control over their three-dimensional structure. These advanced strategies often employ stereoselective reactions and catalysis to achieve high efficiency and selectivity.
Stereoselective Construction of the Oxooxane Core
Controlling the stereochemistry of the substituents on the oxooxane ring is crucial, particularly in the synthesis of natural products and pharmaceuticals. Several advanced methods have been developed to achieve high levels of stereoselectivity.
One such method is the Prins cyclization, which involves the electrophilic addition of an aldehyde to a homoallylic alcohol. organic-chemistry.org The resulting oxocarbenium ion is then trapped intramolecularly by the alkene, forming the tetrahydropyran ring. The stereochemical outcome of the Prins cyclization can be controlled by the geometry of the starting materials and the reaction conditions, often proceeding through a chair-like transition state to yield specific diastereomers. nih.gov
A powerful two-step asymmetric process involves the catalytic asymmetric allylation of an aldehyde with a silyl-stannane reagent, followed by a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-promoted annulation of the resulting alcohol with a second aldehyde. nih.gov This sequence allows for the construction of either cis- or trans-2,6-disubstituted pyrans with high enantioselectivity. The cyclization is proposed to proceed via a chair-like transition state where the substituents adopt equatorial positions to minimize steric interactions. nih.gov
| Method | Description | Stereochemical Control |
| Prins Cyclization | Electrophilic addition of an aldehyde to a homoallylic alcohol followed by cyclization. organic-chemistry.org | Diastereoselectivity is achieved via a chair-like transition state. |
| Asymmetric Allylation/Annulation | Two-step sequence involving catalytic asymmetric allylation and Lewis acid-promoted cyclization. nih.gov | High enantioselectivity and diastereoselectivity (cis or trans) can be achieved. |
| Tandem Condensations | Aldol/Knoevenagel/Michael addition sequence. acs.org | Produces single diastereomers under thermodynamic control. |
Catalytic Methods in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis by enabling efficient and selective transformations. The synthesis of the oxooxane ring benefits from a wide array of catalytic systems, including metal-based, acid, and organocatalysis.
Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and TMSOTf are commonly used to promote cyclization reactions such as the Prins cyclization and tandem condensation sequences. acs.orgnih.gov Other metal catalysts, including those based on rhenium, indium, niobium, platinum, cobalt, and silver, have also been shown to effectively catalyze the formation of tetrahydropyran rings through various mechanisms like intramolecular hydroalkoxylation. organic-chemistry.org For instance, phosphomolybdic acid has been used to catalyze Prins cyclizations in water, offering a greener alternative. organic-chemistry.org
More recently, organocatalysis has emerged as a powerful strategy for asymmetric synthesis. Chiral Brønsted acids, for example, can catalyze asymmetric Prins cyclizations to produce enantioenriched tetrahydropyrans. organic-chemistry.org Asymmetric synthesis of oxa-heterocycles, including 1,4-dioxanes which share the oxa-heterocycle feature, has been achieved with high enantioselectivity through the organocatalytic desymmetrization of oxetanes, demonstrating the power of this approach in creating chiral quaternary centers. nih.gov These catalytic methods offer versatile and powerful tools for the efficient and stereocontrolled synthesis of this compound and its structurally diverse analogues.
Strategies for Methyl and Carboxylate Group Introduction at C-2
The introduction of both a methyl and an ethyl carboxylate group at the C-2 position of the oxane ring is a key synthetic challenge. This quaternary center requires a carefully planned strategy, often involving the sequential introduction of the two substituents. General methodologies for creating such α,α-disubstituted ethers or lactones can be adapted.
A primary strategy involves the alkylation of an enolate or equivalent nucleophile. This could begin with a precursor such as ethyl 4-oxooxane-2-carboxylate. Deprotonation at the C-2 position using a suitable base, like lithium diisopropylamide (LDA), would generate a nucleophilic enolate. Subsequent reaction with a methylating agent, such as methyl iodide, would install the methyl group. The choice of base and reaction conditions is critical to avoid side reactions, such as self-condensation or ring opening.
Alternatively, a decarboxylative Claisen condensation approach could be employed. This involves the reaction of a magnesium enolate of a substituted malonic acid half oxyester with an acyl donor. organic-chemistry.org This method has proven effective for synthesizing functionalized α-substituted β-keto esters. organic-chemistry.org
Another approach involves leveraging titanium-crossed Claisen condensations . These reactions, typically between ketene (B1206846) silyl (B83357) acetals and acid chlorides, can yield α-monoalkylated esters. organic-chemistry.org Further modification of these intermediates could lead to the desired C-2 substitution pattern.
Finally, methodologies developed for related heterocyclic systems, such as morpholines, can provide insight. For instance, the synthesis of methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate involves the reaction of 2-tosyl-1,2-oxazetidine with methyl 2-methyl-3-oxopropanoate, showcasing the formation of a C-2 methylated and carboxylated heterocycle in a single step. nih.gov
These strategies are summarized in the table below, highlighting the key reagents and reaction types applicable to the C-2 functionalization of an oxane precursor.
| Strategy | Key Precursor | Key Reagents | Reaction Type | Potential Outcome |
|---|---|---|---|---|
| Sequential Alkylation | Ethyl 4-oxooxane-2-carboxylate | 1. Strong Base (e.g., LDA) 2. Methylating Agent (e.g., CH₃I) | Enolate Alkylation | Introduction of methyl group at C-2 |
| Decarboxylative Condensation | Substituted malonic acid half oxyester | Magnesium enolate, Acyl donor | Decarboxylative Claisen Condensation | Formation of α-substituted β-keto ester |
| Crossed-Claisen Condensation | Ketene silyl acetal | Acid chloride, TiCl₄ | Ti-Crossed Claisen Condensation | Formation of α-monoalkylated ester |
| Heterocycle Ring Formation | Acyclic keto-ester precursor | Base or acid catalyst | Intramolecular Cyclization | Simultaneous ring formation and C-2 functionalization |
Total Synthesis Applications and Analogous Route Development
While specific total syntheses incorporating this compound are not prevalent in the literature, the synthetic routes toward analogous carbocyclic and heterocyclic ketoesters provide a robust framework for its potential applications and for developing synthetic strategies.
A classic and highly relevant analogue is Hagemann's ester (ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate). tcichemicals.com Its synthesis traditionally involves the reaction of two equivalents of ethyl acetoacetate (B1235776) with one equivalent of diiodomethane (B129776) or formaldehyde, proceeding through a series of Michael additions and intramolecular aldol cyclizations. researchgate.netpearson.com The core of this synthesis lies in building a functionalized six-membered carbocyclic ring from acyclic precursors. vaia.com
The key difference in synthesizing an oxane analogue lies in the incorporation of an oxygen atom into the six-membered ring. While the fundamental reactions like Michael additions and aldol condensations are still applicable, the starting materials must be chosen to facilitate the heterocyclic ring closure.
The table below compares the general synthetic approach for Hagemann's ester with a hypothetical approach for its oxane analogue.
| Feature | Hagemann's Ester (Carbocycle) | Oxane Analogue (Heterocycle) |
|---|---|---|
| Key Precursors | Ethyl acetoacetate, Formaldehyde/Diiodomethane researchgate.netpearson.com | An α,β-unsaturated ketoester and a hydroxy-functionalized nucleophile |
| Key Reactions | Michael Addition, Aldol Condensation pearson.comvaia.com | Oxo-Michael (conjugate) Addition, Intramolecular Aldol/Cyclization |
| Ring-forming Step | Intramolecular carbon-carbon bond formation (Aldol) | Intramolecular carbon-oxygen bond formation (e.g., etherification) or C-C bond formation followed by heteroatom incorporation |
| Substitution Pattern | Methyl and carboxylate groups are typically introduced as part of the starting materials | Methyl and carboxylate groups may be part of the initial fragments or introduced post-cyclization |
Established methodologies for carbocyclic and other heterocyclic systems can be adapted for the synthesis of the target oxane. An adapted route could involve an oxo-Michael addition (also known as an oxa-Michael addition). This reaction would involve the conjugate addition of a hydroxyl group to an appropriately substituted α,β-unsaturated ester.
For instance, a potential route could start with a precursor containing the C-2 methyl and ethyl carboxylate groups already in place. A Michael reaction between this donor and an acceptor containing a latent hydroxyl group, followed by cyclization, would form the oxane ring.
Alternatively, a tandem reaction sequence could be envisioned. A reaction similar to the synthesis of dihydropyrimidinones (the Biginelli reaction) involves the one-pot condensation of a β-ketoester, an aldehyde, and urea. researchgate.net A modified, two-component version could potentially involve a β-ketoester and a hydroxy-aldehyde to build the oxane skeleton, followed by methylation at the C-2 position.
The successful synthesis of vicinal ketoesters, which are key intermediates in the total synthesis of various natural products, often relies on aldol additions, Mannich reactions, and carbonyl-ene reactions. beilstein-journals.org These reactions could be adapted to build the functionalized oxane ring system, using precursors where one of the reacting partners contains a hydroxyl group to facilitate the final ring-closing etherification.
Sustainable and Efficient Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on developing sustainable and efficient processes, focusing on green solvents, effective catalysts, and methods that allow for easy scalability.
The synthesis of heterocyclic compounds and esters can be made more environmentally friendly by replacing traditional volatile organic compounds with greener alternatives.
Green Solvents: Water, ionic liquids, and deep eutectic solvents are attractive alternatives. mdpi.commdpi.com Water is non-toxic, non-flammable, and readily available. mdpi.com Ionic liquids are considered green due to their low vapor pressure and high thermal stability. mdpi.commdpi.com These solvents can significantly impact reaction efficiency and selectivity in the synthesis of heterocycles. mdpi.comtsijournals.com
Green Catalysts: The use of non-toxic, recyclable, and abundant catalysts is a cornerstone of green chemistry. mdpi.com For esterification and related reactions, homogeneous acid catalysts can be replaced with heterogeneous systems like ion exchange resins, zeolites, or metal oxides, which simplifies purification and allows for catalyst reuse. mdpi.com Recently, novel bimetallic oxide clusters have been developed for ester-producing reactions that use molecular oxygen as the only oxidant, with water as the sole byproduct, representing a significant advance in green catalysis. labmanager.com Naturally occurring and biodegradable catalysts, such as caffeine, have also been shown to effectively promote multicomponent reactions for synthesizing heterocycles under solvent-free conditions. researchgate.net
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of this compound, this could involve several strategies.
Continuous Flow Synthesis: Moving from traditional batch procedures to continuously operating micro-reactor systems can dramatically improve efficiency. psu.edu Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, which is particularly important for highly exothermic reactions. This leads to higher product purity and significantly increased space-time yields compared to conventional batch processes. psu.edu
Telescoped Reactions: Combining multiple reaction steps into a single, continuous process without isolating intermediates can save time, energy, and resources. chemrxiv.org For example, a two-step synthesis of bio-derived monomers was successfully telescoped into a single kilogram-scale process, demonstrating the potential of this approach. chemrxiv.org
The table below outlines key process intensification strategies and their benefits for scalable synthesis.
| Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Continuous Flow Synthesis | Utilizes micro-reactors or packed-bed reactors for continuous processing. | Enhanced thermal control, improved safety, higher space-time yield, consistent product quality. | psu.edu |
| Telescoped Reactions | Combining multiple synthetic steps into one continuous operation without intermediate isolation. | Reduced waste, lower energy consumption, shorter production times. | chemrxiv.org |
| Membrane Pervaporation | Integrating a membrane to selectively remove a byproduct (e.g., water) from the reaction mixture. | Shifts reaction equilibrium to favor product formation, increases conversion, allows for milder reaction conditions. | mdpi.com |
| Heterogeneous Catalysis | Using solid-phase catalysts instead of soluble ones. | Simplified product purification, catalyst reusability, reduced corrosive byproducts. | mdpi.com |
Reactivity and Mechanistic Studies of Ethyl 2 Methyl 4 Oxooxane 2 Carboxylate
Reactions at the Ester Functional Group
The ester group in Ethyl 2-methyl-4-oxooxane-2-carboxylate is a key site for various nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxylate moiety, leading to a variety of derivatives with different properties and potential applications.
Transesterification and Amidation Transformations
Transesterification, the conversion of one ester to another, is a fundamental reaction for modifying the properties of the carboxylate group. This process can be catalyzed by either acids or bases. Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by an alcohol. Basic conditions, employing an alkoxide, proceed through a nucleophilic addition-elimination mechanism. The choice of catalyst and reaction conditions can be crucial, especially when dealing with multifunctional molecules. For β-keto esters, selective transesterification is often achievable. researchgate.net
Amidation, the reaction of the ester with an amine to form an amide, provides a pathway to introduce nitrogen-containing functionalities. This transformation is typically less facile than transesterification and often requires more forcing conditions or the use of activating agents. Direct amidation of esters can be achieved using metal catalysts or by converting the ester to a more reactive species. researchgate.net For β-keto esters, nickel-catalyzed amidation has been shown to be effective for a broad range of substrates, including cyclic systems. masterorganicchemistry.com
| Transformation | Catalyst/Reagent | Conditions | General Applicability |
|---|---|---|---|
| Transesterification | Acid (e.g., H₂SO₄, TsOH) | Alcohol solvent, heat | Broad, equilibrium-driven |
| Transesterification | Base (e.g., NaOR, K₂CO₃) | Alcohol solvent | Effective for simple alcohols |
| Transesterification | Lewis Acids (e.g., Ti(OR)₄, Sc(OTf)₃) | Mild conditions | High efficiency and selectivity |
| Amidation | Nickelocene | LiOt-Bu, 30 °C | Good for cyclic β-keto esters |
| Amidation | Titanium Tetrafluoride (TiF₄) | Refluxing toluene | Efficient for various amines |
Selective Reduction of the Ester Moiety
The selective reduction of the ester group in the presence of a ketone is a challenging transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both carbonyl functionalities. However, milder or more sterically hindered reagents can achieve selectivity. Sodium borohydride (B1222165) (NaBH₄), a common reducing agent for ketones, is generally unreactive towards esters. However, its reactivity can be enhanced by the addition of Lewis acids such as calcium chloride (CaCl₂) or lithium chloride (LiCl), or by using higher temperatures, which can lead to the reduction of esters. researchgate.networdpress.com For a molecule like this compound, careful selection of the reducing agent and conditions is paramount to achieve selective reduction of the ester to the corresponding primary alcohol while preserving the ketone.
| Reagent | Typical Conditions | Selectivity | Notes |
|---|---|---|---|
| NaBH₄/CaCl₂ | THF/alcohol, RT to 60 °C | Good for selective ester reduction | Formation of Ca(BH₄)₂ is proposed. researchgate.net |
| NaBH₄/LiCl | THF | Effective for ester reduction | In situ formation of LiBH₄. reddit.com |
| DIBAL-H | Low temperature (e.g., -78 °C) | Can selectively reduce esters to aldehydes | Over-reduction to the alcohol is possible. |
| LiBH₄ | THF | Generally reduces esters faster than NaBH₄ | Can also reduce ketones. |
Transformations Involving the Ketone Functionality at C-4
The ketone at the C-4 position of the oxooxane ring is a versatile functional group that can undergo a variety of addition and reduction reactions, providing a means to introduce new substituents and stereocenters into the molecule.
Carbonyl Additions and Condensation Reactions
The ketone carbonyl is susceptible to attack by a wide range of carbon nucleophiles, leading to the formation of new carbon-carbon bonds.
Grignard Reactions: Grignard reagents (R-MgX) are powerful nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. In the case of this compound, the Grignard reagent is expected to attack the ketone at C-4. It is important to note that Grignard reagents can also react with esters, typically adding twice to yield a tertiary alcohol. masterorganicchemistry.com Therefore, achieving selectivity for the ketone would require careful control of stoichiometry and reaction conditions, such as low temperatures.
Wittig Reaction: The Wittig reaction provides a method for the conversion of ketones to alkenes. masterorganicchemistry.com A phosphonium (B103445) ylide (a Wittig reagent) attacks the ketone carbonyl, leading to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com This reaction would allow for the introduction of an exocyclic double bond at the C-4 position of the oxooxane ring. The Wittig reaction is generally specific to aldehydes and ketones and does not react with esters, making it a suitable method for the selective modification of the ketone in this compound. masterorganicchemistry.com
| Reaction | Reagent | Product Type | Key Considerations |
|---|---|---|---|
| Grignard Reaction | R-MgX | Tertiary Alcohol | Potential for reaction with the ester. masterorganicchemistry.com |
| Wittig Reaction | Ph₃P=CHR | Alkene | Selective for ketones over esters. masterorganicchemistry.com |
| Horner-Wadsworth-Emmons Reaction | (RO)₂P(O)CH₂R' | Alkene (often E-selective) | An alternative to the Wittig reaction. |
| Aldol (B89426) Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy ketone/aldehyde | Requires enolizable protons on the ketone. |
Stereoselective Reductions of the Ketone
The reduction of the C-4 ketone to a secondary alcohol introduces a new stereocenter. Controlling the stereochemistry of this reduction is often a key step in the synthesis of complex molecules. The stereochemical outcome is influenced by the steric and electronic environment around the ketone and the nature of the reducing agent.
For cyclic ketones, the approach of the hydride reagent can be directed by the existing stereochemistry of the ring, leading to the preferential formation of one diastereomer. The presence of the ester and methyl groups at the C-2 position will likely influence the facial selectivity of the hydride attack on the C-4 ketone. Bulky reducing agents, such as L-Selectride, often favor attack from the less sterically hindered face, leading to the formation of the axial alcohol. Conversely, smaller reducing agents like sodium borohydride may show less selectivity or favor the formation of the equatorial alcohol. nih.gov The stereoselective reduction of ketones is a well-established field, with numerous chiral catalysts and reagents available to achieve high levels of enantioselectivity if a prochiral ketone is used. masterorganicchemistry.com
| Reagent | Typical Stereochemical Outcome | Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Often favors the more stable equatorial alcohol. | Selectivity can be substrate-dependent. |
| Lithium Aluminum Hydride (LiAlH₄) | Similar to NaBH₄ but more reactive. | Will also reduce the ester. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | Favors formation of the axial alcohol due to steric bulk. nih.gov | High diastereoselectivity is often observed. |
| Diisobutylaluminum Hydride (DIBAL-H) | Can show good diastereoselectivity depending on the substrate. | Can also reduce the ester, especially at higher temperatures. |
Baeyer-Villiger Oxidation and Ring Expansion Analogies
The Baeyer-Villiger oxidation is a well-established method for the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters and cyclic ketones into lactones. researchgate.netwikipedia.org This reaction typically employs peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or a combination of hydrogen peroxide and a Lewis acid as the oxidant. organic-chemistry.org The regioselectivity of this oxidation is dictated by the migratory aptitude of the substituents attached to the carbonyl carbon, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.org The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.
While specific studies on the Baeyer-Villiger oxidation of this compound are not extensively documented in peer-reviewed literature, analogies can be drawn from the known principles of the reaction and the structure of the molecule. The substrate is a cyclic ketone, and as such, it is expected to undergo ring expansion to form a seven-membered lactone.
The key consideration in predicting the product of the Baeyer-Villiger oxidation of this compound is the relative migratory aptitude of the two alpha-carbons (C-3 and C-5) adjacent to the carbonyl group at C-4. The C-3 carbon is a methylene (B1212753) group, while the C-5 carbon is also a methylene group within the oxooxane ring. In such symmetrical or near-symmetrical ketones, the regiochemical outcome can be less predictable. However, the presence of the bulky quaternary center at C-2, bearing both a methyl and an ethyl carboxylate group, may exert steric or electronic influences on the transition state of the reaction, potentially favoring the migration of one alpha-carbon over the other.
The mechanism of the Baeyer-Villiger oxidation involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a Criegee intermediate. wikipedia.org The subsequent step is the concerted migration of one of the alpha-carbons to the adjacent oxygen of the peroxide, leading to the formation of the lactone and a carboxylic acid byproduct. wikipedia.org
Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound
| Migrating Carbon | Predicted Lactone Product |
| C-5 | Ethyl 2-methyl-5-oxooxepane-2-carboxylate |
| C-3 | Ethyl 2-methyl-4-oxooxepane-2-carboxylate |
It is important to note that without experimental data, the precise regioselectivity of the Baeyer-Villiger oxidation of this compound remains a matter of theoretical prediction based on established mechanistic principles.
Reactions at the Oxooxane Ring Positions
Reactivity at the C-2 Methyl and Carboxylate Substituted Carbon
The carbon at the C-2 position of this compound is a quaternary center, substituted with both a methyl group and an ethyl carboxylate group. This structural feature significantly influences its reactivity. Being a quaternary carbon, it is not susceptible to reactions that require a hydrogen atom at this position, such as enolization or oxidation.
The primary reactivity associated with the substituents at C-2 involves the functional groups themselves. The ethyl carboxylate group can undergo typical ester reactions, such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methyl-4-oxooxane-2-carboxylic acid. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.
The methyl group at C-2 is generally unreactive under mild conditions. However, under radical conditions, halogenation of the methyl group could potentially occur.
Electrophilic and Nucleophilic Reactions at Other Ring Carbons (e.g., C-3, C-5)
The oxooxane ring of this compound contains several sites susceptible to either electrophilic or nucleophilic attack. The reactivity of these positions is governed by the electronic effects of the adjacent functional groups, namely the ketone at C-4 and the ether oxygen.
The carbons alpha to the carbonyl group, C-3 and C-5, are the most reactive sites for nucleophilic attack and enolate formation. In the presence of a suitable base, a proton can be abstracted from either C-3 or C-5 to form an enolate. This enolate can then react with various electrophiles.
Table 2: Potential Reactions at the Alpha-Carbons (C-3 and C-5)
| Reaction Type | Reagent/Conditions | Potential Product |
| Alkylation | Base (e.g., LDA), Alkyl halide (R-X) | Alkyl-substituted derivative at C-3 or C-5 |
| Aldol Condensation | Aldehyde/Ketone, Base/Acid catalyst | Hydroxyalkyl-substituted derivative at C-3 or C-5 |
| Michael Addition | α,β-Unsaturated carbonyl compound | 1,5-Dicarbonyl compound |
The carbonyl carbon at C-4 is an electrophilic center and is susceptible to nucleophilic attack. Reactions such as the Grignard reaction or the addition of organolithium reagents would lead to the formation of a tertiary alcohol at this position.
The ether oxygen in the oxooxane ring can act as a Lewis base, and in the presence of strong acids, it could be protonated, potentially leading to ring-opening reactions.
Ring Opening and Rearrangement Pathways of the Oxooxane Core
The oxooxane core of this compound can undergo ring-opening or rearrangement reactions under specific conditions. As mentioned previously, strong acidic conditions could lead to the protonation of the ether oxygen, which may initiate a ring-opening cascade.
Under basic conditions, particularly with strong bases, retro-Michael or related fragmentation reactions could be envisioned, especially if there are suitable activating groups present.
Rearrangement reactions, such as those involving the migration of substituents, are also a possibility, particularly in the presence of acid catalysts or under photolytic conditions. The specific pathways for these rearrangements would be highly dependent on the reaction conditions and the nature of any catalysts or reagents employed.
Catalytic Activation and Functionalization
Transition Metal-Catalyzed Transformations for Derivatization
Palladium catalysts are well-known to facilitate a variety of transformations of β-keto esters, including allylic alkylations and cross-coupling reactions. nih.gov For instance, the enolate generated from this compound could potentially participate in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, providing a route to enantiomerically enriched derivatives.
Furthermore, the carbonyl group at C-4 could be a handle for other transition metal-catalyzed reactions. For example, ruthenium or rhodium catalysts could be employed for asymmetric hydrogenation of the ketone to the corresponding alcohol with high stereoselectivity.
Table 3: Potential Transition Metal-Catalyzed Derivatizations
| Reaction Type | Catalyst System | Potential Product |
| Asymmetric Allylic Alkylation | Palladium catalyst with chiral ligand | Chiral allylated derivative at C-3 or C-5 |
| Asymmetric Hydrogenation | Ruthenium or Rhodium catalyst with chiral ligand | Chiral alcohol at C-4 |
| Cross-Coupling Reactions | Palladium or Nickel catalyst | Functionalized derivatives via C-H activation or other coupling strategies |
The field of transition metal catalysis is continuously evolving, and it is plausible that novel methods could be applied to a molecule like this compound to achieve a wide array of functionalized derivatives with high efficiency and selectivity.
Lack of Specific Research Hinders Detailed Analysis of this compound in Organocatalysis
Despite a comprehensive search of scientific literature, detailed research findings specifically focusing on the organocatalytic approaches to enhance the reactivity of this compound are not available. While the field of organocatalysis is vast and has been extensively applied to similar structures, such as cyclic β-keto esters and for the synthesis of substituted tetrahydropyrans (oxanes), studies centered on the precise reactivity and mechanistic pathways for this particular compound are absent from the public domain.
Organocatalysis, a flourishing area of chemical research, utilizes small organic molecules to catalyze chemical transformations, often with high stereoselectivity. Common organocatalytic strategies for related β-keto esters involve activation through the formation of enamine or iminium ion intermediates, facilitating a range of reactions including Michael additions, aldol reactions, and Mannich reactions. Catalysts such as proline and its derivatives, as well as cinchona alkaloids and squaramides, are frequently employed to achieve high yields and enantioselectivities in the synthesis and functionalization of heterocyclic compounds.
However, without specific studies on this compound, any discussion of its behavior in organocatalytic reactions, including detailed research findings, data tables on catalyst performance, or mechanistic insights, would be speculative. The scientific community has yet to publish research that would provide the necessary data to construct a thorough and accurate analysis as requested.
Therefore, the section on "Organocatalytic Approaches to Enhanced Reactivity" for this compound cannot be developed at this time due to the absence of specific experimental data and scholarly publications.
Spectroscopic Characterization and Structural Analysis of Ethyl 2 Methyl 4 Oxooxane 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Advanced ¹H NMR Spectroscopic Assignments
In the ¹H NMR spectrum of Ethyl 2-methyl-4-oxooxane-2-carboxylate, distinct signals corresponding to each unique proton environment are expected. The ethyl ester group would present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), arising from coupling with each other. The methyl group at the C2 position, being isolated from other protons, would appear as a singlet. The protons on the oxane ring would exhibit more complex splitting patterns (multiplets) due to coupling with neighboring protons on the ring. The chemical shifts are influenced by the proximity of electronegative oxygen atoms and carbonyl groups, which tend to shift signals to a lower field (downfield).
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -OCH₂CH₃ | ~4.2 | Quartet (q) |
| Ring -CH₂- (adjacent to ether oxygen) | ~3.8 - 4.0 | Multiplet (m) |
| Ring -CH₂- (adjacent to ketone) | ~2.5 - 2.8 | Multiplet (m) |
| C2-CH₃ | ~1.5 | Singlet (s) |
Comprehensive ¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are anticipated, corresponding to each carbon atom in its unique chemical environment. The carbonyl carbons of the ketone and the ester functional groups are characteristically found at the most downfield positions (160-210 ppm). libretexts.org The quaternary carbon at the C2 position, bonded to an oxygen and two other carbons, would also have a distinct chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | ~205-208 |
| C=O (Ester) | ~170-172 |
| C2 (Quaternary) | ~80-85 |
| -OCH₂CH₃ | ~61-63 |
| Ring -CH₂- (adjacent to ether oxygen) | ~65-70 |
| Ring -CH₂- (adjacent to ketone) | ~40-45 |
| C2-CH₃ | ~20-25 |
Two-Dimensional NMR Correlation Experiments (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group. It would also map the connectivity of the protons within the oxane ring, helping to trace the spin systems. youtube.come-bookshelf.de
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the definitive assignment of the carbons in the -CH₃, -CH₂, and ethyl groups based on their already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net For instance, it would show a correlation from the singlet of the C2-methyl protons to the quaternary C2 carbon, the C3 methylene carbon, and the ester carbonyl carbon. This information is vital for confirming the placement of the substituents on the oxane ring. youtube.com
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net
Characteristic Group Frequencies and Band Assignments
The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its two carbonyl groups. The ketone (C=O) stretching vibration typically appears in the range of 1705-1725 cm⁻¹, while the ester (C=O) stretch is found at a slightly higher frequency, around 1735-1750 cm⁻¹. The presence of two distinct peaks in this region would be a key diagnostic feature. Additionally, the C-O stretching vibrations of the ester and the ether linkage in the oxane ring would produce strong bands in the fingerprint region (1000-1300 cm⁻¹). The C-H stretching of the alkyl groups would be observed around 2850-3000 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-H (Alkyl) | Stretch | 2850-3000 |
| C=O (Ester) | Stretch | 1735-1750 (Strong) |
| C=O (Ketone) | Stretch | 1705-1725 (Strong) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
The molecular formula for this compound is C₉H₁₄O₄, which corresponds to a monoisotopic mass of approximately 186.0892 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 186.
The fragmentation of the molecular ion would likely proceed through several pathways. Common fragmentation patterns for esters include the loss of the ethoxy group (-•OCH₂CH₃, 45 Da) or the ethyl group (-•CH₂CH₃, 29 Da). Alpha-cleavage adjacent to the ketone or ether oxygen within the ring can also occur, leading to characteristic ring-opening fragments. The analysis of these fragment ions helps to piece together the molecular structure. chemguide.co.ukdocbrown.info
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 186 | [C₉H₁₄O₄]⁺ (Molecular Ion) |
| 157 | [M - C₂H₅]⁺ |
| 141 | [M - OC₂H₅]⁺ |
| 113 | [M - COOC₂H₅]⁺ |
Table of Compounds Mentioned
| Compound Name |
|---|
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. The molecular formula of this compound is C9H14O4. uni.lu The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.
HRMS analysis would be expected to yield an m/z value that corresponds closely to this theoretical mass, typically within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. For instance, the predicted monoisotopic mass for this compound is 186.0892 Da. uni.lu An experimental HRMS measurement confirming a mass very close to this value would provide strong evidence for the C9H14O4 formula.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]+ | 187.09648 |
| [M+Na]+ | 209.07842 |
| [M-H]- | 185.08192 |
| [M+NH4]+ | 204.12302 |
| [M+K]+ | 225.05236 |
This is an interactive table based on predicted data. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
While HRMS provides the elemental formula, Tandem Mass Spectrometry (MS/MS) offers deeper insight into the compound's structure by analyzing its fragmentation patterns. In an MS/MS experiment, the ion corresponding to the protonated molecule ([M+H]+) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.
The fragmentation pattern is characteristic of the molecule's structure, as bonds break at chemically predictable locations. For this compound, key fragments would likely arise from the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), or cleavage of the oxane ring. By analyzing the masses of these fragments, the connectivity of the atoms within the molecule can be pieced together, providing definitive structural confirmation.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both isolating the target compound from reaction mixtures and assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique for the analysis and purification of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be the most suitable approach for purity assessment.
Method development would involve optimizing several parameters:
Stationary Phase: A C18 column is a common starting point for reversed-phase chromatography, offering good retention for moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would be employed to ensure adequate separation from any impurities.
Detector: A UV detector would be suitable if the compound possesses a chromophore (like the ketone carbonyl group). If not, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer could be used as a universal detector.
The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram.
Gas Chromatography (GC) Applications
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Given its molecular weight, this compound is expected to have sufficient volatility for GC analysis, potentially after derivatization if necessary to improve thermal stability or volatility.
A typical GC method would involve:
Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., polysiloxane-based) would be appropriate.
Injector and Oven Temperature: The injector temperature would be set to ensure rapid volatilization without thermal decomposition. The oven temperature would be programmed to ramp up, allowing for the separation of compounds based on their boiling points.
Detector: A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic analyte. For more definitive identification, a mass spectrometer (GC-MS) could be used as the detector, providing both retention time and mass spectral data.
X-ray Diffraction Analysis (if applicable)
X-ray diffraction techniques provide the most definitive information about the three-dimensional structure of a crystalline compound.
Single Crystal X-ray Crystallography for Absolute Configuration and Conformation
Should this compound be a crystalline solid, Single Crystal X-ray Crystallography could be employed for its structural analysis. This technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of each atom in the crystal lattice.
This method would provide unambiguous information on:
Absolute Configuration: For chiral molecules, the absolute arrangement of atoms in space can be determined.
Conformation: The preferred three-dimensional shape of the molecule in the solid state, including bond lengths, bond angles, and torsion angles, can be accurately measured.
As of now, a crystal structure for this compound is not publicly available. If a suitable crystal were to be grown and analyzed, this technique would offer the ultimate confirmation of its molecular structure.
Analysis of Polymorphic Forms and Crystal Packing
Comprehensive searches of scientific literature and crystallographic databases did not yield any specific information regarding the polymorphic forms or crystal packing of this compound. At present, there are no publicly available research findings detailing the existence of different crystalline structures for this compound. Consequently, a detailed analysis of its crystal packing, including intermolecular interactions and unit cell parameters, cannot be provided.
Further research, including single-crystal X-ray diffraction studies, would be necessary to determine if this compound exhibits polymorphism and to characterize its crystal structure. Such studies would provide valuable insights into the solid-state properties of the molecule.
Computational Chemistry and Theoretical Investigations of Ethyl 2 Methyl 4 Oxooxane 2 Carboxylate
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in Ethyl 2-methyl-4-oxooxane-2-carboxylate is fundamental to its physical and chemical properties. Computational methods are instrumental in determining the most stable geometric configurations and understanding the dynamics of its six-membered ring.
Quantum Chemical Calculations (e.g., DFT) for Optimized Structures
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. researchgate.net To determine the optimized structure of this compound, calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d)). This approach allows for the calculation of the molecule's electronic energy and the geometric parameters that correspond to a minimum on the potential energy surface.
The process involves an iterative optimization algorithm that adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, and the total energy of the molecule is at its lowest point. The resulting optimized structure represents the most stable arrangement of the atoms in the molecule in the gas phase.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d) level of theory)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C2-C3 Bond Length | 1.54 |
| C3-C4 Bond Length | 1.52 |
| C4=O Bond Length | 1.21 |
| C5-C6 Bond Length | 1.53 |
| C6-O1 Bond Length | 1.43 |
| O1-C2 Bond Length | 1.44 |
| C2-O(ester) Bond Length | 1.45 |
| C(ester)=O Bond Length | 1.22 |
| O1-C2-C3 Bond Angle | 109.5° |
| C2-C3-C4 Bond Angle | 110.2° |
| C3-C4-C5 Bond Angle | 118.5° |
| C4-C5-C6 Bond Angle | 111.0° |
| C5-C6-O1 Bond Angle | 112.1° |
| C6-O1-C2 Bond Angle | 113.8° |
| Note: This data is illustrative and based on typical values for similar organic molecules. |
Conformational Preferences of the Six-Membered Ring
The six-membered oxooxane ring of this compound is not planar and can adopt several conformations. The most common conformations for six-membered rings are the chair, boat, and twist-boat forms. Quantum chemical calculations can predict the relative energies of these conformers, thereby identifying the most stable arrangement.
For tetrahydropyran (B127337), the parent ring of oxooxanes, the chair conformation is significantly more stable than the boat or twist-boat conformations. montclair.eduresearchgate.net The energy difference between the chair and the next most stable conformer, the twist-boat, can be in the range of 5-6 kcal/mol. montclair.eduresearchgate.net This preference is due to the minimization of torsional strain and steric hindrance in the chair form.
In the case of this compound, the substituents on the ring will influence the conformational equilibrium. The bulky ethyl carboxylate and methyl groups at the C2 position will have a significant impact. The most stable chair conformation will be the one where these bulky groups occupy equatorial positions to minimize steric interactions, particularly 1,3-diaxial interactions.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Key Features |
| Chair (equatorial substituents) | 0.00 | Most stable, bulky groups in equatorial positions. |
| Chair (axial substituents) | > 5.0 | High energy due to 1,3-diaxial interactions. |
| Twist-Boat | ~ 5.5 | Intermediate energy, avoids some steric strain of the boat. |
| Boat | ~ 6.5 | High energy due to eclipsing interactions and flagpole hydrogens. |
| Note: This data is illustrative and based on general principles of conformational analysis for substituted cyclohexanes and related heterocycles. |
Electronic Structure and Reactivity Descriptors
The arrangement of electrons within a molecule governs its reactivity. Computational methods provide a detailed picture of the electronic structure, allowing for the prediction of how this compound will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the HOMO is likely to be localized on the oxygen atoms, particularly the carbonyl oxygen and the ether oxygen, due to the presence of lone pairs of electrons. The LUMO is expected to be centered on the carbonyl group, which is an electron-withdrawing group.
Electrostatic Potential Mapping and Charge Distribution
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Red regions represent areas of negative potential, which are attractive to positive charges and are indicative of electron-rich areas (e.g., lone pairs on oxygen atoms). Blue regions represent areas of positive potential, which are attractive to negative charges and indicate electron-poor areas (e.g., hydrogen atoms attached to electronegative atoms).
For this compound, the ESP map would show a significant negative potential (red) around the carbonyl oxygen of both the ketone and the ester functionalities, as well as the ether oxygen. These regions are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl and ethyl groups, as well as those on the oxooxane ring, would exhibit a positive potential (blue), making them susceptible to nucleophilic attack in certain reaction contexts.
Reaction Pathway Modeling and Mechanistic Insights
Computational chemistry can be employed to model the pathways of chemical reactions, providing detailed insights into reaction mechanisms. This involves locating transition states, which are the energy maxima along the reaction coordinate, and calculating activation energies. By mapping out the potential energy surface for a reaction, chemists can understand the feasibility of a proposed mechanism and predict the products of a reaction.
For this compound, potential reactions that could be modeled include nucleophilic addition to the carbonyl group, enolate formation and subsequent reactions, or ring-opening reactions under specific conditions. For example, the acid-catalyzed ring-opening of cyclic ethers is a well-studied process. dntb.gov.uamagtech.com.cn A computational study could model the protonation of the ether oxygen followed by nucleophilic attack, determining the energy barriers for different nucleophiles and predicting the regioselectivity of the ring opening.
Modeling these pathways would involve calculating the geometries and energies of reactants, intermediates, transition states, and products. The insights gained from such studies can be invaluable for designing synthetic routes and understanding the chemical behavior of this and related oxooxane derivatives.
Computational Elucidation of Transition States and Energy Barriers
The study of reaction mechanisms is a cornerstone of organic chemistry. Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), allows for the detailed investigation of reaction pathways by locating and characterizing transition states and calculating the associated energy barriers. ekb.egirjweb.com This information is crucial for understanding reaction kinetics and predicting the feasibility of a chemical transformation.
For this compound, computational methods can be employed to explore various potential reactions, such as ring-opening, enolization, or reactions at the carbonyl and ester functional groups. By modeling the potential energy surface of a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified.
Research Findings:
While specific studies on the transition states of reactions involving this compound are not extensively documented in publicly available literature, the general methodology is well-established. For a hypothetical reaction, such as the base-catalyzed enolization, computational chemists would model the approach of a base to the alpha-proton. Through geometry optimization algorithms, the transition state structure, where the proton is partially transferred to the base, can be located. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state provides the activation energy barrier. This barrier is a critical parameter in determining the reaction rate. A higher energy barrier implies a slower reaction.
Illustrative Data Table: Calculated Energy Barriers for a Hypothetical Reaction
| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated Energy Barrier (kcal/mol) |
| Base-catalyzed Enolization | B3LYP | 6-311+G(d,p) | CPCM (Toluene) | 15.2 |
| Acid-catalyzed Ring Opening | M06-2X | def2-TZVP | SMD (Water) | 25.8 |
Note: The data in this table is illustrative and based on typical values for similar reactions.
Predictive Modeling for Chemoselectivity and Regioselectivity
In molecules with multiple reactive sites, such as this compound, predicting the outcome of a reaction in terms of chemoselectivity (which functional group reacts) and regioselectivity (at which position of a functional group the reaction occurs) is a significant challenge. Computational modeling can be a predictive tool in this regard. By comparing the activation energies of competing reaction pathways, the most likely product can be identified.
For instance, in a reduction reaction of this compound, both the ketone and the ester carbonyl groups could potentially be reduced. By calculating the energy barriers for the nucleophilic attack of a hydride reagent at each carbonyl carbon, one can predict which group is more likely to react. The pathway with the lower energy barrier will be the kinetically favored one.
Research Findings:
Predictive modeling for selectivity in related heterocyclic systems has been successfully demonstrated in various studies. nih.gov These studies often employ DFT calculations to map out the potential energy surfaces of different reaction channels. The calculated energy profiles provide a quantitative basis for understanding and predicting the selectivity observed experimentally. For this compound, similar computational approaches could be used to predict the outcome of various synthetic transformations, thereby guiding the design of selective synthetic routes.
Illustrative Data Table: Predicted Selectivity in the Reduction of this compound
| Reaction Site | Computational Method | Basis Set | Predicted Product Ratio (Ketone:Ester) |
| Ketone Carbonyl | B3LYP | 6-311+G(d,p) | 95:5 |
| Ester Carbonyl | B3LYP | 6-311+G(d,p) |
Note: The data in this table is illustrative and represents a hypothetical prediction.
Spectroscopic Property Prediction from Theoretical Models
Computational quantum chemistry is not only capable of predicting reactivity but also of simulating various spectroscopic properties with a high degree of accuracy. These theoretical predictions are invaluable for the interpretation of experimental spectra and the structural elucidation of molecules.
Computation of NMR Chemical Shifts for Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can be used to calculate NMR chemical shifts. researchgate.net
The process involves first optimizing the molecular geometry of this compound at a chosen level of theory. Subsequently, the NMR shielding tensors are calculated for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
Research Findings:
Numerous studies have demonstrated the excellent correlation between computed and experimental NMR chemical shifts for a wide range of organic molecules. researchgate.netresearchgate.net This allows for the confident assignment of signals in experimental spectra, especially for complex molecules where assignments may be ambiguous. For this compound, calculated ¹H and ¹³C NMR chemical shifts can aid in the definitive assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.
Illustrative Data Table: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (Ketone) | 205.1 | 206.3 |
| C=O (Ester) | 172.5 | 173.1 |
| C2 | 85.3 | 86.0 |
| O-CH₂ (Ester) | 61.8 | 62.2 |
| C3 | 52.4 | 53.0 |
| C5 | 45.1 | 45.8 |
| C6 | 38.7 | 39.2 |
| C-CH₃ | 24.9 | 25.5 |
| O-CH₂-CH₃ | 14.0 | 14.3 |
Note: The data in this table is illustrative. Experimental values are hypothetical.
Simulated IR Spectra for Band Assignment Confirmation
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups in a molecule. The absorption of infrared radiation corresponds to vibrational transitions. Computational chemistry can be used to calculate the vibrational frequencies and their corresponding intensities, effectively simulating the IR spectrum. researchgate.net
The calculation of an IR spectrum begins with the optimization of the molecular geometry. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the harmonic vibrational frequencies. The intensities of the IR bands are related to the change in the dipole moment during the vibration.
Research Findings:
Theoretical IR spectra, when properly scaled to account for systematic errors in the calculations, generally show good agreement with experimental spectra. researchgate.netarxiv.org This allows for the detailed assignment of vibrational modes to specific absorption bands, which can be particularly useful for complex molecules with many overlapping signals. For this compound, a simulated IR spectrum would help in assigning the characteristic stretching frequencies of the ketone and ester carbonyl groups, as well as the various C-O and C-C stretching and bending modes within the oxooxane ring and the ethyl ester group.
Illustrative Data Table: Calculated vs. Experimental IR Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch (Ketone) | 1765 | 1722 | 1725 |
| C=O Stretch (Ester) | 1788 | 1745 | 1740 |
| C-O-C Stretch (Ether) | 1150 | 1121 | 1125 |
| C-O Stretch (Ester) | 1280 | 1248 | 1250 |
Note: The data in this table is illustrative. A typical scaling factor for B3LYP/6-31G(d) is around 0.97.
Applications and Synthetic Utility of Ethyl 2 Methyl 4 Oxooxane 2 Carboxylate in Organic Synthesis
Strategic Building Block in Complex Molecule Construction
The combination of a cyclic ether and reactive carbonyl groups positions Ethyl 2-methyl-4-oxooxane-2-carboxylate as a valuable starting material for the synthesis of complex molecules. Its rigid, six-membered ring can serve as a scaffold to control stereochemistry and introduce diverse functionalities.
Role in the Synthesis of Spirocyclic and Fused Heterocyclic Systems
The oxooxane framework is a suitable precursor for creating intricate polycyclic systems, such as spirocyclic and fused heterocycles, which are common in medicinally relevant compounds. nih.gov
Spirocycles: The ketone at the C4 position can be targeted by various reagents to initiate spirocyclization. For instance, reaction with bifunctional nucleophiles could lead to the formation of spiro-heterocycles. While direct examples involving this compound are scarce, the synthesis of spirooxetanes via cycloisomerization highlights a relevant strategy where cyclic ethers are key components in forming spiro-systems. beilstein-journals.org
Fused Systems: The oxooxane ring can be a template for building fused heterocyclic systems. Reactions that involve the ketone or derivatization of the alpha-positions could facilitate annulation reactions, where a new ring is built onto the existing oxooxane core. The synthesis of fused heterocyclic compounds often relies on cyclization reactions, ring-closing metathesis, and Diels-Alder reactions, which could be adapted for this framework. airo.co.in For example, related ethyl carboxylate derivatives are used to prepare fused systems like imidazo[1,2-a]pyridines. nih.gov
Precursor for Diversified Scaffolds
The true utility of a building block lies in its capacity to generate a variety of molecular scaffolds. This compound offers several avenues for structural diversification.
Ring-Opening Reactions: The oxane ring can be opened under specific conditions to yield linear, highly functionalized molecules. This strategy transforms a cyclic precursor into an acyclic scaffold with defined stereocenters, which can then be used in subsequent synthetic steps.
Functional Group Interconversion: The ketone and ester groups are gateways to a multitude of other functionalities.
The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions.
The ethyl ester can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide.
These transformations allow for the generation of a library of compounds with diverse properties and potential biological activities from a single starting material.
Intermediate in Stereoselective Synthesis
Asymmetric synthesis is crucial for the preparation of chiral molecules like pharmaceuticals. The structure of this compound, containing a quaternary stereocenter at the C2 position, makes it a valuable intermediate in stereoselective synthesis.
Chiral Pool Derivatization from Oxooxane Framework
Chiral pool synthesis is a highly effective method for preparing optically active compounds from inexpensive, enantiopure starting materials. nih.govelsevierpure.com If this compound can be prepared in an enantiomerically pure form (for example, through enzymatic resolution or asymmetric synthesis), it can serve as a chiral building block. The inherent chirality of the molecule can be transferred to new products through stereospecific reactions. This approach leverages the existing stereocenter to control the formation of new ones, which is a cornerstone of modern synthetic chemistry for creating complex natural products and drugs. nih.gov
Applications in Asymmetric Catalysis for Target Molecule Synthesis
The ketone functionality at the C4 position is a prime target for asymmetric catalysis.
Asymmetric Hydrogenation: Chiral metal catalysts can be used to reduce the ketone to a secondary alcohol with high enantioselectivity. This would introduce a new stereocenter at the C4 position, with the stereochemical outcome dictated by the catalyst.
Asymmetric Aldol (B89426) Reactions: The ketone can act as an electrophile in asymmetric aldol reactions. nih.gov Using chiral catalysts or auxiliaries, the enolate of another carbonyl compound could add to the C4-ketone to form a new carbon-carbon bond and two new stereocenters with high diastereoselectivity and enantioselectivity.
The table below illustrates potential stereoselective transformations of the ketone group, drawing parallels from established asymmetric methods.
| Transformation | Reagent/Catalyst Type | Potential Product Feature |
| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium Complexes | Enantiomerically enriched 4-hydroxyoxane derivative |
| Asymmetric Aldol Addition | Chiral Lewis Acid + Silyl (B83357) Enol Ether | Diastereomerically and enantiomerically enriched β-hydroxy ketone |
| Asymmetric Transfer Hydrogenation | Chiral Catalyst (e.g., Noyori's catalyst) | Optically active secondary alcohol at C4 |
Utility in Natural Product Analog Synthesis
Natural products are a major source of inspiration for new drugs. However, their complexity can make them difficult to synthesize and optimize. The synthesis of natural product analogs—structurally simplified or modified versions—is a key strategy in medicinal chemistry.
The oxetane (B1205548) ring, a smaller analog of the oxane ring system, is an important motif in medicinal chemistry and is found in some natural products. beilstein-journals.org The oxane ring in this compound shares some of the key features of these structures, such as a polar cyclic ether framework. This makes it a plausible building block for creating analogs of more complex natural products. By incorporating this scaffold, chemists can generate novel molecules that mimic the spatial arrangement and key functional groups of a natural product, potentially leading to compounds with improved properties. For instance, related benzothiazine carboxylate derivatives have been explored for their biological activities, indicating the value of such scaffolds in drug discovery. nih.gov
Contribution to Polyketide and Acetogenin Precursors
Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. mdpi.comresearchgate.net Their biosynthesis involves the sequential condensation of simple carboxylic acid-derived units, such as acetyl-CoA and malonyl-CoA. researchgate.net The resulting poly-β-keto chains often undergo cyclization and further modifications to produce complex structures, many of which contain substituted tetrahydropyran (B127337) rings.
This compound represents a valuable chiral building block that could theoretically be incorporated into the synthesis of polyketide precursors. bris.ac.uk Its oxane ring is a common feature in this class of natural products. The ketone and ester functionalities offer versatile handles for synthetic transformations, allowing for chain elongation, functional group interconversion, or the introduction of additional stereocenters. For instance, the ketone could be subjected to reduction to form a secondary alcohol, a common step in polyketide biosynthesis, or used in olefination reactions to extend the carbon chain. The ester group could be hydrolyzed to the corresponding carboxylic acid for coupling reactions or reduced to a primary alcohol, providing another point for diversification.
The synthesis of complex polyketides often relies on a convergent approach where functionalized heterocyclic fragments are prepared and later combined. nih.gov this compound, with its defined stereochemistry and multiple functional groups, is well-suited to serve as such a precursor fragment.
Mimicry of Biological Scaffolds for Synthetic Research
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. pharmablock.com It is considered a bioisostere of cyclohexane (B81311) but offers distinct advantages, such as improved aqueous solubility and the ability of the ring oxygen to act as a hydrogen bond acceptor. pharmablock.com These properties can lead to enhanced pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) of drug candidates. pharmablock.com
This compound can serve as a template for generating libraries of compounds that mimic biological scaffolds. The functional groups on the oxane ring allow for the systematic variation of substituents, creating a diverse set of molecules for screening in drug discovery programs. sygnaturediscovery.comcornell.edu For example, the ketone at the C4 position can be converted into an amine, which is a key functional group in many bioactive molecules. This transformation opens the door to a wide range of sp³-rich scaffolds that are highly desirable in modern drug discovery. sygnaturediscovery.comcornell.edu The synthesis of functionalized 4-aminotetrahydropyrans has been demonstrated as a valuable strategy for creating such libraries. sygnaturediscovery.comcornell.edu By modifying the ester and utilizing the ketone, chemists can explore the chemical space around the central oxane ring to optimize interactions with biological targets.
Potential in Materials Science Precursors
Beyond its applications in the synthesis of bioactive molecules, the structural characteristics of this compound suggest its potential utility as a building block in materials science, particularly in the development of novel polymers and functional organic materials.
Monomer Applications in Polymer Chemistry Research
The cyclic ester (lactone-like) nature of the oxane ring in this compound makes it a potential monomer for ring-opening polymerization (ROP). ROP is a powerful technique for producing a wide variety of polymers with controlled molecular weights and architectures, including biodegradable polyesters. gfzxb.orgfrontiersin.org The presence of the ketone and the quaternary center at the C2 position would be expected to influence the polymer's properties, such as its thermal stability, degradability, and mechanical characteristics.
Cationic ring-opening polymerization (CROP) is a common method for polymerizing cyclic ethers like oxetanes and oxazolines. researchgate.netresearchgate.netrsc.org The oxane ring in the title compound could potentially undergo a similar polymerization mechanism. The resulting polymer would feature a polyether backbone with pendant methyl and ethyl carboxylate groups, which could be further modified post-polymerization to introduce new functionalities. For example, hydrolysis of the ester groups would yield a poly(carboxylic acid), which could be used in applications requiring water solubility or pH-responsiveness.
| Potential Polymerization Method | Relevant Monomer Feature | Resulting Polymer Backbone | Key Polymer Characteristics |
| Ring-Opening Polymerization (ROP) | Cyclic ether/ester structure | Polyether or Polyester | Potentially biodegradable, functionalizable side chains |
| Cationic Ring-Opening Polymerization (CROP) | Oxane (cyclic ether) ring | Polyether | Controlled molecular weight, pendant functional groups |
Intermediate for Functional Organic Materials
This compound can also serve as a versatile intermediate for the synthesis of more complex molecules intended for use as functional organic materials. nih.gov The combination of functional groups allows for its incorporation into larger systems, such as dyes, liquid crystals, or components of organic electronic devices.
Future Outlook and Emerging Research Frontiers
Exploration of Photochemical and Electrochemical Transformations
The unique structural features of Ethyl 2-methyl-4-oxooxane-2-carboxylate, namely the tetrahydropyran-4-one core and the β-keto ester moiety, make it a prime candidate for investigation under photochemical and electrochemical conditions.
Photochemical Reactivity: The photochemistry of related β,γ-unsaturated ketones and pyran-4-ones suggests a rich and varied reactivity profile for this compound. researchgate.netresearchgate.net Under visible-light irradiation, analogous aromatic β-ketoesters have been shown to generate transient α-carbonyl and persistent ketyl radicals via photoredox catalysis. nih.gov This strategy, applied to the target compound, could lead to novel carbon-carbon bond formations, such as pinacol-type couplings or benzannulation reactions with alkynes, without the need for stoichiometric oxidants or reductants. nih.gov Furthermore, the photochemistry of pyran-4-ones is known to involve excited-state intramolecular proton transfer (ESIPT), leading to the formation of α-hydroxy-1,2-diketones which can undergo further reactions to yield diverse products. researchgate.net
Electrochemical Synthesis and Transformations: Electrochemical methods offer a green and versatile alternative for the synthesis and functionalization of cyclic ketones. electrochem.orgorganic-chemistry.org The electrochemical oxidation of cyclic ketones in the presence of halides has been shown to result in ring-size dependent products, including α,α-dimethoxy derivatives and ring-contracted esters via Favorskii-type rearrangements. electrochem.org Applying such conditions to this compound could provide access to novel functionalized oxooxanes. Moreover, electrochemical oxidative α-amination of cyclic ketones has been developed to produce α-enaminones, which are valuable synthetic intermediates. acs.org This metal-free approach could be adapted for the amination of the oxooxane ring. On the other hand, stereoselective electrochemical reduction of cyclic ketones can yield different alcohol diastereomers, a transformation that could be valuable for controlling the stereochemistry of subsequent reactions. rsc.org
| Transformation Type | Potential Products/Applications | Key Advantages |
| Photoredox Catalysis | Pinacol coupling products, Naphthol derivatives | Mild conditions, high functional group tolerance, avoids stoichiometric reagents nih.gov |
| Pyranone Photochemistry | Complex rearranged products via ESIPT | Access to unique molecular scaffolds researchgate.net |
| Electrochemical Oxidation | α-Functionalized oxooxanes, Ring-contracted products | High selectivity, environmentally friendly electrochem.org |
| Electrochemical Reduction | Diastereomerically enriched hydroxy-oxooxanes | Stereochemical control rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for oxooxane derivatives to continuous flow and automated platforms presents a significant opportunity for process optimization, scalability, and the rapid generation of compound libraries.
Automated synthesis platforms, which integrate robotic handling with reaction optimization algorithms, can accelerate the discovery of new reactions and the synthesis of compound libraries for biological screening. researchgate.net The synthesis of saturated N-heterocycles has been achieved using such automated systems. researchgate.net An automated workflow could be developed to explore the reaction space of this compound with a diverse set of reactants, leading to the rapid identification of novel derivatives with interesting properties.
Development of Biocatalytic Routes for Oxooxane Derivatives
Biocatalysis is an increasingly important tool in organic synthesis, offering high selectivity and mild reaction conditions. researchgate.net The development of enzymatic routes to oxooxane derivatives could provide access to enantiomerically pure compounds that are difficult to obtain through traditional chemical synthesis.
Enzymes such as lipases have been used for the synthesis of oxadiazole thioether derivatives through multicomponent enzyme-catalyzed processes. nih.gov Imine reductases (IREDs) have been employed for the stereodivergent synthesis of substituted tetrahydro-benzo-(oxa, thia, and di)-azepines, demonstrating the power of biocatalysis in creating chiral heterocycles. nih.gov It is conceivable that novel enzymes could be discovered or engineered to catalyze the asymmetric synthesis of this compound or its derivatives. For instance, the formation of tetrahydropyran (B127337) rings in the biosynthesis of natural products like ambruticin is proposed to occur via enzyme-catalyzed epoxidation followed by regioselective cyclization. rsc.org A similar biocatalytic cascade could be developed for oxooxane synthesis.
| Enzyme Class | Potential Application for Oxooxane Derivatives | Expected Outcome |
| Lipases | Multicomponent reactions for derivative synthesis | Novel functionalized oxooxanes nih.gov |
| Imine Reductases (IREDs) | Asymmetric reductive amination of the ketone | Chiral amino-oxooxane derivatives nih.gov |
| Monooxygenases/Hydrolases | Epoxidation-cyclization cascades | Enantioselective synthesis of the oxooxane core rsc.org |
Computational Design of Novel Transformations and Applications
Computational chemistry and in silico design are powerful tools for predicting the reactivity and properties of molecules, guiding experimental work, and accelerating the discovery of new transformations and applications.
Predicting Reactivity and Conformations: Computational studies, such as Density Functional Theory (DFT), can be used to investigate the stability and reactivity of different conformations of the oxooxane ring. The conformational landscape of cyclic ketones is known to be complex, and understanding the preferred conformations of this compound is crucial for predicting its reactivity in various chemical transformations. nih.gov For instance, the relative stability of different ring conformations can influence the stereochemical outcome of reactions. nih.gov
In Silico Drug Design and Molecular Docking: The oxooxane scaffold is a prevalent motif in biologically active molecules. nih.gov Computational tools can be used to design novel derivatives of this compound with potential therapeutic applications. Molecular docking studies can predict the binding affinity and mode of interaction of these derivatives with biological targets, such as enzymes or receptors. researchgate.net This in silico screening approach can prioritize the synthesis of compounds with the highest likelihood of biological activity, saving time and resources. For example, similar computational approaches have been used to design and evaluate pyrazole substituted 1,3,5-triazine derivatives as antimalarial agents. nih.gov
| Computational Method | Application to this compound | Potential Insights |
| Density Functional Theory (DFT) | Conformational analysis and reaction mechanism studies | Prediction of stable conformers and reaction pathways |
| Molecular Docking | Virtual screening against biological targets | Identification of potential drug candidates researchgate.net |
| ADME Prediction | In silico prediction of pharmacokinetic properties | Assessment of drug-likeness of novel derivatives nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
